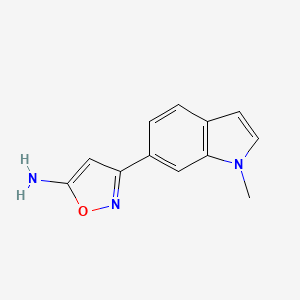

5-Amino-3-(1-methyl-6-indolyl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-(1-methylindol-6-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3 |

InChI Key |

BQHJPMSCFKGJQI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 3 1 Methyl 6 Indolyl Isoxazole and Its Analogues

Strategies for the Construction of the Isoxazole (B147169) Nucleus

The formation of the isoxazole ring can be achieved through various synthetic pathways. The most prominent and versatile methods include 1,3-dipolar cycloadditions, multi-component reactions, and other specialized cyclization strategies.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene is a powerful and widely used method for constructing isoxazole and isoxazoline (B3343090) rings, respectively. researchgate.netnih.govnih.gov This reaction, often referred to as a [3+2] cycloaddition, is highly efficient for forming the five-membered heterocyclic core. rsc.org

To synthesize 5-aminoisoxazoles, the choice of the dipolarophile is crucial. The reaction between an in-situ generated nitrile oxide and a captodative α-cyanoenamine provides a direct and regioselective route to 5-aminoisoxazoles. nih.govresearchgate.net The nitrile oxides themselves are typically unstable and are generated in the presence of the dipolarophile from precursors such as hydroximoyl chlorides (using a base like triethylamine) or by oxidation of aldoximes. rsc.orgchem-station.com The reaction proceeds through a concerted pericyclic mechanism, leading to intermediate isoxazolines which, in the case of cyanoenamines, readily eliminate a secondary amine to yield the aromatic 5-aminoisoxazole. rsc.orgnih.gov

The regioselectivity of the cycloaddition can be influenced by reaction conditions, such as temperature. For instance, reactions with terminal alkynes can yield a mixture of 3,4- and 3,5-disubstituted isomers, but lowering the temperature can significantly favor the desired 3,5-disubstituted product. rsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Base/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl hydroximoyl chloride | 1-Cyanoenamines | Toluene (B28343), reflux | 3,4-Disubstituted-5-aminoisoxazoles | Moderate to Good | nih.govresearchgate.net |

| Various chloroximes | Terminal alkynes | NaHCO₃, 0 °C | 3,5-Disubstituted isoxazoles | Variable (improved regioselectivity at lower temp) | rsc.org |

| Dibromoformaldoxime | Olefin | KHCO₃ | Bromoisoxazoline | 88% | chem-station.com |

| Aldoxime | (R)-3-butene-2-ol | Oxidation | Diastereomerically pure isoxazoline | 79% | chem-station.com |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. mdpi.com For the synthesis of 5-aminoisoxazoles, MCRs typically involve the condensation of an aldehyde, hydroxylamine (B1172632), and an active methylene (B1212753) compound. nih.govscilit.com

A notable example is the three-component reaction between an aryl or heteroaryl aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.govresearchgate.net This method can be performed under mild, environmentally friendly conditions, for instance, using a deep eutectic solvent like K₂CO₃/glycerol (B35011) as the catalytic medium at room temperature. nih.gov This approach provides novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. scilit.com Isocyanide-based MCRs have also been developed, highlighting the versatility of this strategy in generating diverse heterocyclic structures. researchgate.netnih.gov

Table 2: Multi-Component Reactions for the Synthesis of 5-Aminoisoxazole Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Various aldehydes | Malononitrile | Hydroxylamine HCl | K₂CO₃/Glycerol | 5-Amino-isoxazole-4-carbonitriles | 70-94% | nih.gov |

| β-Keto esters | Hydroxylamine HCl | Aldehyde derivatives | Amine-functionalized cellulose (B213188) / Water | Arylidenemethyleneisoxazole-5(4H)-ones | Good to Excellent | mdpi.com |

| α-Bromoketone oximes | Isocyanides | Sodium carbonate | Not specified | 5-Aminoisoxazole derivatives | Not specified | researchgate.net |

Beyond cycloadditions and MCRs, several other cyclization methods are employed for isoxazole synthesis. One common approach involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. researchgate.netresearchgate.net

The synthesis of isoxazoles from chalcones (α,β-unsaturated ketones) is a well-established route. derpharmachemica.com Chalcones react with hydroxylamine hydrochloride, typically in the presence of a base like potassium hydroxide (B78521) in ethanol, to first form an intermediate pyrazoline or isoxazoline, which then undergoes oxidation or rearrangement to the stable isoxazole ring. derpharmachemica.comresearchgate.net

Another strategy involves the electrophilic cyclization of substrates like alkynes and aldoximes, which can be catalyzed by palladium. beilstein-journals.orgorganic-chemistry.org Additionally, the reaction of β-keto esters or β-ketoamides with hydroximoyl chlorides in an aqueous medium provides a fast and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Table 3: Alternative Cyclization Strategies for Isoxazole Ring Formation

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chalcones | Hydroxylamine HCl | KOH / Ethanol, reflux | 3,5-Disubstituted isoxazoles | derpharmachemica.com |

| β-Ketoacetals | Hydroxylamine HCl | Pyridine | 3,4-Disubstituted isoxazoles | researchgate.net |

| β-Keto esters / β-Ketoamides | Phenyl hydroximoyl chloride | DIPEA / Water, Methanol | 3,4,5-Trisubstituted isoxazoles | beilstein-journals.org |

| Thiocarbamoylcyanoacetates | Hydroxylamine | Ethanol, reflux | 5-Aminoisoxazoles | researchgate.net |

Methodologies for the Synthesis and Functionalization of the Indole (B1671886) Core

The 1-methyl-6-indolyl moiety is a crucial component of the target structure. Its synthesis relies on the formation of the indole nucleus followed by specific functionalization.

The Fischer indole synthesis is a classic and highly reliable method for preparing indole rings. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. alfa-chemistry.combyjus.com A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the reaction. wikipedia.org

To generate the 6-indolyl core required for the target molecule, a hydrazine (B178648) substituted at the para-position of the phenyl ring would be used. For example, reacting (4-methylphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions would lead to the formation of a 6-methylindole. chemicalbook.com The reaction mechanism involves the formation of a phenylhydrazone, tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.com

Table 4: Key Aspects of the Fischer Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone | wikipedia.orgalfa-chemistry.com |

| Catalysts | Brønsted acids (HCl, PPA) or Lewis acids (ZnCl₂, BF₃) | wikipedia.org |

| Key Intermediate | Arylhydrazone, which tautomerizes to an enamine | byjus.com |

| Core Mechanism | nih.govnih.gov-Sigmatropic rearrangement followed by cyclization and ammonia elimination | byjus.com |

| Utility | One-pot synthesis is possible; versatile for creating substituted indoles | byjus.com |

Once the indole nucleus is formed, further modifications are necessary to install the N-methyl group and prepare the C6 position for linkage to the isoxazole ring.

N-Alkylation: The N-alkylation of indoles is a common transformation. Classical conditions involve deprotonating the indole with a strong base, such as sodium hydride (NaH), in an aprotic solvent like DMF or THF, followed by the addition of an alkylating agent like methyl iodide. rsc.orgorgsyn.org While effective, these conditions can have limitations regarding substrate scope and reagent toxicity. rsc.org Alternative, milder methods have been developed, including copper-catalyzed N-alkylation using N-tosylhydrazones as the alkyl source. rsc.org Phase-transfer catalysis also provides a viable route for N-alkylation under basic conditions. researchgate.net

Regioselective Functionalization: Functionalizing the C4–C7 positions of the indole ring is significantly more challenging than at the electron-rich C2 or C3 positions. frontiersin.org The C6 position, in particular, often requires specific strategies to achieve selective substitution. frontiersin.org Transition-metal-catalyzed C-H activation, often using a directing group attached to the indole nitrogen or another position, has emerged as a powerful tool for this purpose. acs.orgnih.gov For example, ruthenium(II)-catalyzed C6 alkylation of indole derivatives has been reported. researchgate.netacs.org Metal-free approaches using Brønsted acid catalysis have also been developed to achieve C6-functionalization with good yields and excellent regioselectivity. frontiersin.org

Table 5: Selected Methods for Indole Functionalization

| Transformation | Reagents/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-Methylation | NaH, Methyl iodide | DMF or THF | Classical, high-yielding method | rsc.orgorgsyn.org |

| N-Alkylation | N-Tosylhydrazones, CuI | P(p-tolyl)₃, KOH | Reductive cross-coupling | rsc.org |

| C6-Arylation | Diaryliodonium triflates, CuO | N-P(O)ᵗBu₂ directing group | Ligand- and additive-free | acs.org |

| C6-Alkylation | Maleimides, Ru(II) catalyst | Indole-7-carboxamide directing group | Good functional group tolerance | researchgate.net |

| C6-Functionalization | β,γ-Unsaturated α-ketoesters | Brønsted acid (metal-free) | High regioselectivity | frontiersin.org |

Convergent and Divergent Synthesis of the 5-Amino-3-(1-methyl-6-indolyl)isoxazole Scaffold

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. A convergent approach involves the synthesis of the indole and isoxazole moieties separately, followed by their coupling in a late-stage step. Divergent synthesis, on the other hand, would involve building upon a common intermediate to generate a variety of analogues. The hydride transfer-enabled divergent application of 5-amino-isoxazoles has been explored for the controllable construction of diverse nitrogen-containing heterocycles. rsc.org

The formation of the crucial bond between the C3 position of the isoxazole ring and the C6 position of the 1-methylindole (B147185) core is central to the synthesis. Several methodologies common in heterocyclic chemistry can be proposed for this linkage.

One of the most widely reported methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgnih.gov In this context, a key precursor would be 1-methyl-6-ethynylindole . This would act as the dipolarophile, reacting with a nitrile oxide precursor that provides the 5-amino group. The nitrile oxide itself is typically generated in situ from an appropriate hydroximoyl halide (e.g., chlorooxime) by treatment with a base. rsc.orgmdpi.com

An alternative strategy involves metal-catalyzed cross-coupling reactions. This approach would use a pre-functionalized indole and isoxazole. For example, a Negishi cross-coupling could be employed between an isoxazole zinc pivalate (B1233124) and an aryl iodide. nih.gov This suggests a possible route involving the coupling of a 3-halo-5-aminoisoxazole derivative with a (1-methyl-1H-indol-6-yl)boronic acid or a similar organometallic indole species via Suzuki or Stille coupling.

Reductive heterocyclization strategies represent another avenue. For instance, (2-nitrophenyl)-substituted isoxazoles have been used as precursors to synthesize quinolines and indoles through reductive cyclization, demonstrating the potential for transforming one heterocyclic system into another. nih.govfigshare.com

The following table summarizes potential precursor strategies:

| Strategy | Isoxazole Precursor | Indole Precursor | Coupling Method |

| 1,3-Dipolar Cycloaddition | Hydroximoyl halide (for C3-unsubstituted nitrile oxide) + Amino source | 1-methyl-6-ethynylindole | Cycloaddition |

| Suzuki Coupling | 3-Bromo-5-aminoisoxazole | (1-methyl-1H-indol-6-yl)boronic acid | Pd-catalyzed cross-coupling |

| Stille Coupling | 3-Iodo-5-aminoisoxazole | 1-methyl-6-(tributylstannyl)indole | Pd-catalyzed cross-coupling |

| Negishi Coupling | 3-(chlorozinc)-5-aminoisoxazole | 6-Bromo-1-methylindole | Pd-catalyzed cross-coupling |

For the synthesis of this compound, the primary challenge is not stereoselectivity, as the core structure is aromatic and achiral, but rather regioselectivity. When constructing the isoxazole ring, particularly from unsymmetrical precursors, the formation of constitutional isomers is a common issue.

The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a powerful tool, but it can lead to a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles depending on the alkyne. rsc.org More pertinent to the target molecule is the reaction to form the aminoisoxazole ring itself. The reaction of β-keto nitriles (cyanoketones) with hydroxylamine, for example, can yield a mixture of 5-aminoisoxazole and 3-aminoisoxazole (B106053) regioisomers. doi.orgnih.gov

Controlling the regioselectivity is therefore critical. It has been demonstrated that the choice of reaction conditions can selectively favor one isomer over the other. For instance, in the synthesis of arylaminoisoxazoles from enaminones, treating the precursor with aqueous hydroxylamine in DMF at 100 °C produced 3-arylaminoisoxazoles, whereas using aqueous hydroxylamine with KOH and a phase-transfer catalyst (TBAB) in refluxing water yielded the 5-arylaminoisoxazole isomer. nih.govfigshare.com This highlights the profound impact of the reaction medium and additives on directing the cyclization pathway.

Key factors influencing regioselectivity include:

Nature of the Substrates: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role.

Reaction Conditions: The choice of solvent, temperature, and the presence or absence of catalysts or bases can dictate the regiochemical outcome. nih.govfigshare.com

Method of Nitrile Oxide Generation: Different methods for generating the nitrile oxide intermediate can influence the subsequent cycloaddition's regioselectivity. mdpi.com

The table below illustrates how reaction conditions can influence isomer formation in a representative synthesis.

| Precursor Type | Conditions | Predominant Product | Reference |

| Enaminone | aq. NH₂OH, DMF, 100 °C | 3-Arylaminoisoxazole | nih.gov |

| Enaminone | aq. NH₂OH, KOH, TBAB, H₂O, reflux | 5-Arylaminoisoxazole | nih.gov |

| Diarylcyanoketone | NH₂OH·2HCl, NaOAc, EtOH, reflux | Mixture of 3-amino and 5-aminoisoxazoles | doi.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

Traditional methods for synthesizing heterocyclic compounds often involve hazardous solvents, harsh conditions, and multi-step processes that generate significant waste. mdpi.comresearchgate.net In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign approaches for isoxazole synthesis. youtube.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing toxic and petroleum-based solvents like toluene or dichloromethane (B109758) with greener alternatives such as water, ethanol, or glycerol is a primary goal. mdpi.comskpharmteco.com Some syntheses of isoxazole derivatives have been successfully performed in water or aqueous media. researchgate.netmdpi.com

Energy Efficiency: Employing alternative energy sources like ultrasonic irradiation (sonochemistry) or microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. rsc.orgmdpi.compreprints.org Sonochemistry, in particular, has emerged as a promising eco-friendly technique for synthesizing isoxazole scaffolds, offering enhanced efficiency and reduced energy consumption. mdpi.comresearchgate.net

Atom Economy: Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more reactants in a single step to form the product, incorporating most of the atoms from the starting materials into the final structure. mdpi.com The synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved via an MCR of malononitrile, hydroxylamine, and various aldehydes in a green catalytic medium. d-nb.info

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of toxic or expensive metal catalysts is a significant objective. rsc.org A metal-free, one-pot synthesis of 5-aminoimidazoles at room temperature showcases an environmentally friendly approach that could be adapted for other heterocycles. rsc.org Base-promoted, metal-free multigram synthesis of aminoisoxazoles has also been reported. rsc.org

The following table summarizes various green approaches for isoxazole synthesis.

| Green Chemistry Principle | Technique/Approach | Advantages |

| Safer Solvents | Use of water, ethanol, glycerol, or deep eutectic solvents (DES) | Reduced toxicity, improved safety, biodegradability. researchgate.netmdpi.comd-nb.info |

| Energy Efficiency | Ultrasound or Microwave Irradiation | Shorter reaction times, milder conditions, higher yields. rsc.orgmdpi.com |

| Atom Economy | Multicomponent Reactions (MCRs) | Reduced number of steps, less waste, operational simplicity. mdpi.comd-nb.info |

| Use of Renewable Feedstocks | Synthesis from plant-derived materials | Increased sustainability. nih.gov |

| Catalysis | Use of biodegradable organocatalysts or catalyst-free conditions | Avoidance of heavy metal waste, reduced cost and toxicity. rsc.orgrsc.org |

Flow Chemistry and Automated Synthesis for Scalable Production

For the scalable and on-demand production of complex molecules like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. uc.pt Flow reactors provide superior control over reaction parameters, enhanced safety, and straightforward scalability. researchgate.net

The synthesis of isoxazoles is well-suited to flow chemistry. Key transformations, such as oximation, chlorination to form hydroximoyl chlorides, and the subsequent [3+2] cycloaddition, can be telescoped into a multi-step continuous sequence. researchgate.net This approach avoids the isolation of potentially unstable or hazardous intermediates, a significant advantage for industrial-scale production. uc.pt For example, the on-demand generation of chlorine gas (Cl₂) in a flow setup has been used for the chlorination step, providing a safer alternative to using organic N-Cl sources. researchgate.net

Automated synthesis platforms based on mesofluidic flow reactors can be developed for rapid reaction optimization and the production of material libraries for further study. durham.ac.ukacs.org These systems integrate pumps, reactors, and in-line purification columns (using solid-supported reagents and scavengers) to enable a fully automated process from starting materials to the purified product. durham.ac.uk

Advantages of Flow Synthesis for Isoxazole Production:

Enhanced Safety: Precise temperature control minimizes risks of thermal runaways, especially in exothermic steps like chlorination. researchgate.net It also allows for the safe handling of unstable intermediates, which are generated and consumed in situ. uc.pt

Scalability: Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel) without the need for re-optimization. mdpi.com

Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, often leading to shorter reaction times, cleaner reactions, and higher yields compared to batch processes. researchgate.net

Automation: Flow systems can be fully automated, enabling high-throughput screening of reaction conditions and on-demand synthesis of compounds. durham.ac.ukacs.org A continuous flow process has been successfully used to convert isoxazoles into oxazoles, demonstrating the robustness of this approach for generating gram quantities of products. acs.org

Advanced Chemical Reactivity and Derivatization Studies of 5 Amino 3 1 Methyl 6 Indolyl Isoxazole

The unique structural arrangement of 5-Amino-3-(1-methyl-6-indolyl)isoxazole, featuring a reactive 5-aminoisoxazole core linked to an electron-rich indole (B1671886) moiety, provides multiple sites for chemical modification. This section explores the advanced chemical reactivity and potential derivatization pathways of this compound, focusing on transformations of the amino substituent, the isoxazole (B147169) ring, and the indole system.

Computational and Theoretical Investigations of 5 Amino 3 1 Methyl 6 Indolyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods, such as Density Functional Theory (DFT), can determine the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Specific data from the cited source is required to populate a detailed analysis.

Electrostatic Potential Surface (EPS) mapping illustrates the charge distribution across a molecule's surface. This analysis helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules. The specific EPS map for 5-Amino-3-(1-methyl-6-indolyl)isoxazole would be detailed in the unavailable reference.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Mapping the potential energy surface reveals the most energetically favorable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity.

Biological Activity and Mechanistic Elucidation of 5 Amino 3 1 Methyl 6 Indolyl Isoxazole Non Clinical Focus

Cell-Based Assays for Mechanistic Pathway Investigation (excluding viability, toxicity, clinical relevance) [3, 4, 7, 18]

Gene Expression and Proteomics Analysis in vitro

Direct gene expression or proteomics studies on 5-Amino-3-(1-methyl-6-indolyl)isoxazole have not been extensively reported. However, broader research into isoxazole (B147169) compounds has indicated their potential to modulate gene expression. For instance, isoxazole and its analogs have been shown to influence the expression of genes involved in DNA methylation. In one study, treatment with isoxazole-like compounds led to a 2-3 fold downregulation of DNA methyltransferase 1 (Dnmt1), DNA methyltransferase (citric acid cycle) 3 beta (Dnmt3b), and MAX gene-associated protein. google.com This suggests a potential mechanism for influencing cellular processes through the regulation of DNA methylation.

Furthermore, studies on fascaplysin, a marine-derived bisindole alkaloid, have shown that it can inhibit the expression of genes related to folate and purine (B94841) metabolism, such as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR) and dihydrofolate reductase (DHFR). encyclopedia.pubnih.gov Given the structural similarities, it is plausible that indolyl-isoxazole compounds could have an impact on similar metabolic pathways.

Investigation of Specific Molecular Mechanisms (e.g., Apoptosis Induction, Aromatase Inhibition)

Apoptosis Induction

A significant body of research points to the pro-apoptotic potential of compounds containing the indolyl-isoxazole scaffold. Studies on various synthetic bis-indolyl isoxazoles have demonstrated their ability to induce apoptosis in human cancer cell lines. In one such study, a series of 3,5-bis(3′-indolyl)isoxazole derivatives were synthesized and evaluated for their in vitro antitumor activities. These compounds were found to promote apoptosis in MCF-7 cells, characterized by a transition to early apoptosis without necrosis. encyclopedia.pubnih.gov The mechanism of apoptosis induction by related nortopsentin analogs, which share the bis-indole motif, has been linked to the externalization of phosphatidylserine (B164497) on the cell membrane, chromatin condensation, and membrane blebbing. encyclopedia.pubnih.gov

Further mechanistic insights reveal that these compounds can also induce cell cycle arrest. For example, some bis-indolyl isoxazole derivatives have been shown to cause a significant reduction in the percentage of cells in the G0/G1 and S phases, with a corresponding increase in the G2/M phase population and the appearance of a sub-G1 peak, which is indicative of apoptotic cells. encyclopedia.pubnih.gov In some cases, the pro-apoptotic effects of related compounds have been associated with the inhibition of cyclin-dependent kinase 1 (CDK1) activity and a reduction in the phosphorylated form of the anti-apoptotic protein survivin. encyclopedia.pubencyclopedia.pub

Aromatase Inhibition

While direct studies on the aromatase inhibitory potential of this compound are not available, research on other indole-containing hybrid molecules suggests that this is a plausible mechanism of action. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy in hormone-dependent cancers. Studies on a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have identified compounds with potent aromatase inhibitory activity. nih.gov For example, one ester derivative in this class exhibited an IC50 value of 18 nM against aromatase. nih.gov Molecular docking studies of these compounds predicted that the indole (B1671886) ring could play a role in the binding to the active site of the enzyme. nih.gov

Exploration of Immunomodulatory Mechanisms in vitro

The 5-amino-isoxazole moiety is a key structural feature in compounds with known immunomodulatory properties. Research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives has revealed their ability to modulate immune responses in vitro. These compounds have been shown to stimulate the proliferation of murine lymphocytes isolated from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens. encyclopedia.pub

The immunomodulatory effects of these 5-amino-isoxazole derivatives are also evident in their influence on cytokine production. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, at a concentration of 150 μg/ml, was found to increase the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) by murine peritoneal macrophages, while not affecting the levels of tumor necrosis factor-alpha (TNF-α). encyclopedia.pub

The table below summarizes the observed in vitro immunomodulatory effects of a related 5-amino-isoxazole compound.

| Cell Type | Treatment | Observed Effect |

|---|---|---|

| Murine Splenic Lymphocytes | 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Stimulation of proliferation |

| Murine Mesenteric Lymph Node Lymphocytes | 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Stimulation of proliferation |

| Murine Peritoneal Macrophages | 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (150 µg/ml) + LPS | Increased IL-1β production |

| Murine Peritoneal Macrophages | 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (150 µg/ml) + LPS | No effect on TNF-α production |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies on various indolyl-isoxazole and related compounds have provided valuable insights into the structural requirements for their biological activities.

For a series of indolyl isoxazoline (B3343090) derivatives evaluated for antidepressant activity, the nature of the substituent on the phenyl ring was found to be critical. scispace.com The presence of electron-withdrawing groups such as fluorine, bromine, or chlorine at the para position of the aromatic core was associated with good activity. scispace.com Conversely, the presence of electron-releasing groups was less favorable. scispace.com

Furthermore, in a study of indole derivatives as monoamine oxidase B (MAO-B) inhibitors, methylation of the indole nitrogen led to a loss of inhibitory activity, highlighting the importance of the N-H bond for this particular biological effect. This suggests that the N-methylation in this compound could have a significant impact on its biological activity profile compared to its N-unsubstituted counterpart.

The table below summarizes some key SAR findings from studies on related indole and isoxazole compounds.

| Compound Class | Biological Activity | Key SAR Finding |

|---|---|---|

| Indolyl isoxazolines | Antidepressant | Electron-withdrawing groups on the phenyl ring enhance activity. scispace.com |

| Indole derivatives | MAO-B Inhibition | Methylation of the indole nitrogen leads to loss of activity. |

| Bis-indolyl isoxazoles | Antitumor | Modifications to the indole and central heterocyclic ring impact anti-proliferative activity. encyclopedia.pubnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Amino 3 1 Methyl 6 Indolyl Isoxazole Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 5-Amino-3-(1-methyl-6-indolyl)isoxazole. It provides highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the unequivocal determination of the elemental composition and confirmation of the molecular formula. Techniques such as electrospray ionization (ESI) are commonly employed to generate ions of the molecule with minimal fragmentation, yielding a prominent [M+H]⁺ peak.

In the context of synthesis, HRMS coupled with liquid chromatography (LC-HRMS) is invaluable for real-time reaction monitoring. By analyzing aliquots from the reaction mixture, researchers can track the consumption of reactants and the formation of the desired product, as well as any intermediates or byproducts. This allows for precise optimization of reaction conditions such as time, temperature, and catalyst loading.

Furthermore, LC-HRMS is a powerful platform for metabolite identification in preclinical studies. After administration of the compound to a biological system, samples can be analyzed to detect and identify metabolites. Common metabolic pathways for a molecule like this compound could include oxidation, demethylation, or conjugation. HRMS can identify these metabolites by detecting specific mass shifts from the parent compound, and subsequent tandem MS (MS/MS) experiments can provide structural information by fragmenting the metabolite ions.

| Compound | Molecular Formula | Transformation | Calculated Exact Mass [M+H]⁺ |

|---|---|---|---|

| Parent Compound | C₁₂H₁₁N₃O | - | 214.0975 |

| Hydroxylated Metabolite | C₁₂H₁₁N₃O₂ | Oxidation (+O) | 230.0924 |

| N-demethylated Metabolite | C₁₁H₉N₃O | Demethylation (-CH₂) | 200.0818 |

| Glucuronide Conjugate | C₁₈H₁₉N₃O₇ | Glucuronidation (+C₆H₈O₆) | 390.1296 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for complete assignment of all proton and carbon signals.

Multi-Dimensional NMR (e.g., 2D COSY, HMQC, HMBC) for Complex Derivative Elucidation

While 1D NMR provides initial information on the chemical environment of protons and carbons, the complexity of heterocyclic systems often leads to signal overlap. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities and definitively establishing the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between protons on the indole (B1671886) ring (e.g., H4-H5, H5-H7) and help delineate the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a clear map of all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the molecular framework by connecting non-protonated (quaternary) carbons to nearby protons. For instance, it would show correlations from the N-methyl protons to the N-methyl carbon and the C2 and C7a carbons of the indole ring, confirming the methyl group's position. Crucially, HMBC would also establish the connectivity between the indole and isoxazole (B147169) rings via correlations between indole proton H-5 and the isoxazole C-3.

| Experiment | Correlating Nuclei | Purpose for this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies adjacent protons on the indole ring (H4-H5, H5-H7). |

| HMQC/HSQC | ¹H ↔ ¹³C (¹J) | Assigns each protonated carbon by linking it to its attached proton(s). |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Confirms N-methyl position via correlation of N-CH₃ protons to indole C2 and C7a. |

| Links indole and isoxazole rings via correlation from indole H5 to isoxazole C3. | ||

| Assigns quaternary carbons (e.g., C3, C3a, C5, C6, C7a) via correlations to nearby protons. |

Solid-State NMR for Polymorphism and Supramolecular Interactions

The solid-state form of a pharmaceutical compound can significantly impact its physical properties. Solid-State NMR (SS-NMR) is a key technique for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct ¹³C SS-NMR spectra due to differences in their crystal lattice environments and intermolecular interactions. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) provide high-resolution spectra of solid samples, allowing for the identification and quantification of different polymorphic forms. SS-NMR can also provide insight into supramolecular interactions, such as hydrogen bonding, by analyzing changes in the chemical shifts of the involved nuclei.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and torsional angles. This technique offers absolute confirmation of the connectivity established by NMR and is the gold standard for structural elucidation.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form. PXRD is crucial for routine quality control, polymorph screening, and monitoring phase transitions during manufacturing and storage.

Crystal Packing and Intermolecular Hydrogen Bonding

The structure of this compound contains several hydrogen bond donors (the amino N-H) and acceptors (the isoxazole nitrogen and oxygen, the indole nitrogen). Single-crystal X-ray analysis reveals how these groups engage in intermolecular hydrogen bonding to form extended supramolecular architectures in the solid state. These interactions govern the crystal packing and are critical to the physical properties of the solid. For example, the amino group could form hydrogen bonds with the isoxazole nitrogen of an adjacent molecule, leading to the formation of chains or sheets.

| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A, Å) | Significance |

|---|---|---|---|---|

| Amino N-H | Isoxazole N | N-H···N | 2.9 - 3.2 | Primary interaction forming chains or dimers. |

| Amino N-H | Isoxazole O | N-H···O | 2.8 - 3.1 | Contributes to stabilizing the crystal lattice. |

| Aromatic C-H | Isoxazole O/N | C-H···O / C-H···N | 3.0 - 3.5 | Weaker interactions that aid in close packing. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification. For this compound, IR and Raman spectra would display characteristic bands for the N-H stretches of the amino group, C-H stretches of the aromatic and methyl groups, and various ring vibrations of the indole and isoxazole moieties.

These techniques are also well-suited for monitoring the progress of chemical reactions. For example, during the synthesis of the target compound from its precursors, one could monitor the disappearance of a key vibrational band from a starting material (e.g., a nitrile or carbonyl stretch) and the simultaneous appearance of characteristic product bands (e.g., the N-H bend or isoxazole ring modes). Raman spectroscopy can be particularly useful for in-situ monitoring due to its low interference from solvents like water.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Amino (N-H) | Scissoring (Bend) | 1590 - 1650 | IR |

| Aromatic (C-H) | Stretch | 3000 - 3100 | IR, Raman |

| Methyl (C-H) | Stretch | 2850 - 2960 | IR, Raman |

| Isoxazole/Indole Ring | C=N, C=C Stretch | 1450 - 1620 | IR, Raman |

| Isoxazole Ring | N-O Stretch | 1100 - 1200 | IR |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For derivatives of this compound that are chiral, either through the introduction of a stereocenter or by atropisomerism, CD spectroscopy would be an invaluable tool for conformational analysis.

Theoretical Application and Potential Research Findings:

Should chiral derivatives of this compound be synthesized, CD spectroscopy could provide detailed insights into their secondary structure and conformational dynamics in solution. The resulting CD spectrum, with its characteristic positive and negative peaks, would serve as a fingerprint for a specific enantiomer.

A comprehensive search of the scientific literature did not yield any specific studies employing Circular Dichroism spectroscopy for the conformational analysis of chiral derivatives of this compound. This indicates a potential area for future research, where the synthesis of chiral analogs and their subsequent analysis by CD spectroscopy could reveal important structure-activity relationships.

Hypothetical Data Table for CD Spectroscopy Analysis:

In a hypothetical study, one might expect to see data presented as follows, correlating the observed CD signals with specific structural features of a chiral derivative.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Tentative Assignment |

| 220 | +15,000 | π → π* transition of the isoxazole ring |

| 250 | -8,000 | π → π* transition of the indole nucleus |

| 280 | +5,000 | n → π* transition of the isoxazole ring |

This table is illustrative and does not represent actual experimental data.

Electron Microscopy and Atomic Force Microscopy for Nanoscale Assemblies (if applicable)

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to visualize the morphology of materials at the nanoscale. These methods would be applicable to the study of this compound if the molecule exhibits self-assembly properties, leading to the formation of ordered nanostructures such as nanofibers, nanotubes, or vesicles.

Applicability and Potential Insights:

The planarity of the indolyl and isoxazole rings, coupled with the potential for hydrogen bonding via the amino group, could theoretically drive the self-assembly of this compound under specific conditions (e.g., in certain solvents or at particular concentrations).

Atomic Force Microscopy (AFM) could provide topographical images of these structures on a surface with high resolution, offering insights into their height, width, and surface texture.

A thorough review of existing scientific literature reveals no published research on the use of Electron Microscopy or Atomic Force Microscopy to study nanoscale assemblies of this compound. This suggests that either the compound does not readily self-assemble under tested conditions or that this area of its characterization has not yet been explored.

Hypothetical Data Table for AFM Analysis of Nanoscale Assemblies:

If this compound were found to form nanoscale fibers, AFM data could be summarized in a table like the one below.

| Parameter | Measured Value (nm) |

| Average Fiber Height | 10 ± 2 |

| Average Fiber Width | 50 ± 5 |

| Surface Roughness (Rq) | 1.5 |

This table is for illustrative purposes only and is not based on experimental results.

Based on a comprehensive search of available scientific literature, there are no specific analytical methodologies documented for the compound This compound . The information required to generate a scientifically accurate article adhering to the provided outline is not present in the public domain.

Methodologies for structurally related compounds, such as other amino-isoxazole or indole derivatives, exist. However, presenting this information would not be a direct analysis of this compound and would therefore fall outside the strict scope of the requested subject.

Therefore, it is not possible to provide a detailed, factual article on the analytical methodologies for this specific compound as requested.

Analytical Methodologies for Research Scale Detection and Quantification of 5 Amino 3 1 Methyl 6 Indolyl Isoxazole

Derivatization Strategies for Enhanced Analytical Performance

In the analytical determination of 5-Amino-3-(1-methyl-6-indolyl)isoxazole, derivatization is a crucial strategy to overcome challenges related to low concentration, poor chromatographic retention, and insufficient detector response. This process involves the chemical modification of the analyte to produce a derivative with improved physicochemical properties for analysis. The primary targets for derivatization on the this compound molecule are the primary amino group on the isoxazole (B147169) ring and the indole (B1671886) moiety. These modifications can significantly enhance the performance of various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

A key advantage of derivatization is the ability to introduce functional groups that are more amenable to specific detection methods. For instance, the introduction of a fluorophore can dramatically increase sensitivity in fluorescence detection, while a bulky, non-polar group can improve volatility for GC analysis.

Strategies for the Primary Amino Group:

The primary amino group is a common target for derivatization due to its reactivity. Several classes of reagents can be employed to modify this functional group, leading to enhanced analytical characteristics.

Acylation: Reagents such as acetic anhydride or trifluoroacetic anhydride (TFAA) react with the amino group to form stable amide derivatives. TFAA is particularly useful for GC analysis as it increases the volatility of the compound.

Alkylation: While less common for routine analysis, alkylation can be used to modify the polarity of the molecule.

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form Schiff bases.

Derivatization for Chiral Separations: For enantiomeric resolution, chiral derivatizing agents can be used to form diastereomers that can be separated on a non-chiral stationary phase.

Strategies for the Indole Moiety:

The indole ring, while generally less reactive than the primary amino group, can also be targeted for derivatization. Azo coupling reactions, for example, can be utilized for aromatic compounds to introduce a chromophore, thereby enhancing UV-Vis detection. nih.gov This method has been shown to improve ionization efficiency in mass spectrometry as well. nih.gov

Enhancement of Chromatographic and Detection Properties:

Derivatization can lead to significant improvements in analytical performance. For instance, methods that render amino acids more amenable to reverse-phase chromatography often involve introducing hydrophobic tags to their amino functional group. nih.gov One such method is the pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which results in stable adducts suitable for UPLC-ESI-MS/MS analysis. nih.gov This approach offers high-throughput analysis with enhanced sensitivity and selectivity. nih.gov

The following table summarizes potential derivatization strategies for this compound and their expected impact on analytical performance.

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Expected Enhancement |

| Dansyl Chloride | Primary Amino Group | Sulfonamide | HPLC with Fluorescence Detection | Introduction of a strong fluorophore, leading to significantly lower limits of detection. |

| Trifluoroacetic Anhydride (TFAA) | Primary Amino Group | Trifluoroacetamide | GC-MS | Increased volatility and thermal stability, enabling analysis by gas chromatography. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amino Group | Carbamate | UPLC-ESI-MS/MS | Formation of a stable, hydrophobic derivative suitable for reverse-phase separation and sensitive mass spectrometric detection. nih.gov |

| Diazonium Salts | Indole Ring | Azo Compound | HPLC with UV-Vis or MS Detection | Introduction of a chromophore for enhanced UV-Vis detection and improved ionization efficiency in MS. nih.gov |

Detailed Research Findings:

For example, an azo coupling-based derivatization method has been successfully applied to other aromatic compounds, resulting in enhanced ionization efficiency and high-response fragments in tandem mass spectrometry. nih.gov This "derivatize & shoot" workflow allows for a one-step sample preparation that can be completed in under an hour. nih.gov The application of such a method to this compound could potentially achieve a limit of quantitation in the low pg/mL range. nih.gov

Furthermore, the use of AQC for derivatizing amino acids has been shown to enable detection limits down to the attomole level on-column, representing an improvement of one to five orders of magnitude compared to other methods. nih.gov The resulting stable derivatives are well-suited for high-throughput screening using UPLC-ESI-MS/MS. nih.gov

The selection of an appropriate derivatization strategy will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Method development and validation would be necessary to optimize the reaction conditions and assess the performance of the chosen derivatization agent for the quantitative analysis of this compound.

Future Directions and Emerging Research Themes for 5 Amino 3 1 Methyl 6 Indolyl Isoxazole

Rational Design of Next-Generation Analogues and Hybrid Structures

The rational design of new molecules based on the 5-Amino-3-(1-methyl-6-indolyl)isoxazole scaffold is a primary avenue for future research. This approach leverages structure-activity relationship (SAR) data from related compounds to create next-generation analogues with enhanced potency, selectivity, or novel biological activities. For instance, studies on other diarylisoxazoles have demonstrated potent antitubulin activity, suggesting that modifications to the indole (B1671886) and isoxazole (B147169) rings could yield powerful antimitotic agents. doi.org

Key strategies in this area will likely include:

Pharmacophore Hybridization: Combining the core structure with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

Bioisosteric Replacement: Substituting functional groups on the indole or isoxazole rings with bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.

Scaffold Hopping: Using the indolyl-isoxazole core as a starting point to design structurally novel compounds that retain the key binding interactions of a known active molecule.

The incorporation of the 5-amino-3-methyl-isoxazole-4-carboxylic acid moiety, an unnatural β-amino acid, into peptides has been explored, opening the door to creating novel peptide-isoxazole hybrids with improved metabolic stability and unique therapeutic potentials. nih.govmdpi.com This approach could be adapted to the title compound, using the amino group as a handle for conjugation.

| Design Strategy | Objective | Example from Related Compounds |

| SAR-Guided Modification | Enhance potency and selectivity | Modifying aryl substituents on isoxazoles to improve COX inhibitory activity. nih.gov |

| Pharmacophore Hybridization | Create dual-action agents | Fusing isoxazole derivatives with triazine moieties to develop anticonvulsants. tandfonline.com |

| Peptide Conjugation | Improve stability and create peptidomimetics | Using 5-amino-3-methyl-isoxazole-4-carboxylic acid in solid-phase peptide synthesis. nih.govresearchgate.net |

Integration into Advanced Materials and Supramolecular Architectures

The distinct electronic and structural features of the indole and isoxazole rings suggest a promising future for this compound as a building block in materials science. The electron-rich indole nucleus is a well-known component in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isoxazole ring, with its defined geometry and heteroatoms, can participate in specific intermolecular interactions, such as hydrogen bonding and π-stacking.

Future research could explore:

Organic Semiconductors: Investigating the charge-transport properties of polymers or small molecules incorporating the indolyl-isoxazole unit.

Supramolecular Gels: Utilizing the molecule's ability to self-assemble through non-covalent interactions to form functional soft materials.

Metal-Organic Frameworks (MOFs): Employing the compound as an organic linker to construct porous crystalline materials with potential applications in gas storage, separation, and catalysis.

Application in Probe Chemistry for Molecular Imaging and Biological Research

The inherent fluorescence of the indole scaffold provides a foundation for developing molecular probes for bioimaging and biological research. By chemically modifying the this compound structure, it may be possible to create probes that are sensitive to specific microenvironments (e.g., pH, polarity) or that can selectively bind to and report on the presence of particular biomolecules.

Potential applications include:

Fluorescent Probes: Designing derivatives that exhibit changes in their fluorescence emission upon binding to a target protein or nucleic acid, enabling real-time monitoring in living cells.

Cellular Imaging Agents: Conjugating the molecule to cell-penetrating peptides or targeting ligands to visualize specific organelles or cell types.

Biosensors: Immobilizing the compound onto a solid support to create a sensor for detecting specific analytes in biological or environmental samples.

Development of Novel and Sustainable Synthetic Methodologies

Advancing the synthesis of this compound and its derivatives using sustainable and efficient methods is a critical future direction. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic chemistry offers greener alternatives that are increasingly being applied to heterocycle synthesis.

Emerging research themes in this area include:

Multicomponent Reactions (MCRs): Developing one-pot procedures where multiple starting materials react to form the complex target molecule, reducing solvent use and purification steps. Green MCRs for synthesizing 5-amino-isoxazole-4-carbonitriles have been reported, showcasing the feasibility of this approach. d-nb.info

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability while minimizing waste.

Catalysis: Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, to replace hazardous reagents and improve reaction efficiency.

Green Solvents: Employing environmentally benign solvents like water, ethanol, or glycerol (B35011) in the synthetic process. d-nb.infoacs.org

| Synthetic Approach | Advantages | Relevance to Isoxazole Synthesis |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. | Efficiently produces functionalized 5-aminoisoxazoles in good yields. d-nb.info |

| Ultrasound Irradiation | Shorter reaction times, milder conditions, higher yields. | Used for the environmentally benign synthesis of 3-alkyl-5-aryl isoxazoles. nih.gov |

| Aqueous Media Synthesis | Reduced environmental impact, improved safety. | Catalyzed one-pot synthesis of isoxazoles has been achieved in aqueous medium. acs.org |

Advanced Computational Modeling for Predictive Chemical and Biological Research

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research. By simulating the molecule's behavior at the atomic level, researchers can gain insights that would be difficult or impossible to obtain through experiments alone.

Key computational approaches for future studies include:

Density Functional Theory (DFT): To calculate the molecule's electronic structure, predict its reactivity, and interpret spectroscopic data. DFT studies have been used to analyze other isoxazole derivatives. mdpi.com

Molecular Docking: To predict how the compound and its analogues might bind to biological targets like enzymes or receptors, thereby guiding the design of new therapeutic agents. This has been applied to other novel isoxazoles to predict antibacterial mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological membranes. mdpi.com

These computational methods will accelerate the discovery process by allowing for the virtual screening of large libraries of potential analogues and prioritizing the most promising candidates for synthesis and testing.

Exploration of Unconventional Reactivity and Catalysis

Beyond its potential biological and material applications, the unique arrangement of functional groups in this compound presents opportunities to explore novel chemical reactivity. The interplay between the nucleophilic amino group, the electron-rich indole ring, and the isoxazole heterocycle could lead to new chemical transformations.

Future research may focus on:

C-H Functionalization: Developing methods to selectively activate and modify the C-H bonds on the indole or isoxazole rings to create complex derivatives.

Ring Transformation Reactions: Investigating conditions under which the isoxazole ring can be opened or rearranged to access different heterocyclic scaffolds.

Organocatalysis: Exploring the potential of the molecule or its derivatives to act as a catalyst for organic reactions, leveraging the basicity of the amino group or the hydrogen-bonding capabilities of the system.

Ligand Development: Using the compound as a ligand for transition metals to create novel catalysts for a variety of chemical transformations.

Q & A

Q. What are the most reliable synthetic pathways for 5-Amino-3-(1-methyl-6-indolyl)isoxazole?

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the indole and isoxazole moieties. Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretch ~3400 cm⁻¹) and C=N (isoxazole ring, ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO or DMF) is often limited. Co-solvent systems (e.g., ethanol-water mixtures) or sonication can enhance dissolution. For biological assays, derivatization (e.g., HCl salt formation) improves aqueous solubility .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) map reaction pathways and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method identify energetically favorable pathways for ring-opening or nucleophilic substitutions. Experimental validation involves comparing predicted intermediates (e.g., 1,2,4-thiadiazoles) with observed products via LC-MS .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes?

- Methodological Answer : Statistical Design of Experiments (DoE) minimizes variability by optimizing factors like temperature, stoichiometry, and catalyst loading. For example, fractional factorial designs reduce trial runs while identifying critical interactions. Contradictions (e.g., unexpected byproducts) are analyzed using tandem MS/MS and kinetic studies to distinguish competing mechanisms .

Q. How can the compound’s stability under varying conditions be systematically evaluated?

Q. What role does the indole substituent play in modulating biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying indole substitutions (e.g., 1-methyl vs. 1-ethyl). Enzymatic assays (e.g., kinase inhibition) and molecular docking (using AutoDock Vina) correlate substituent effects with binding affinity. For instance, 1-methyl groups enhance hydrophobic interactions in enzyme pockets .

Methodological Resources

- Experimental Design : Utilize Response Surface Methodology (RSM) for multi-variable optimization .

- Data Analysis : Apply multivariate regression (e.g., PCA) to deconvolute spectral or reactivity datasets .

- Computational Tools : Gaussian 16 for DFT calculations; ICReDD’s reaction path search software for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.